Benzyl 2-bromo-6-methoxybenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-bromo-6-methoxybenzoate can be synthesized through a two-step process. The first step involves the bromination of methyl benzenes using an excess of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) at reflux temperature in the presence of a catalytic amount of benzoyl peroxide . The second step involves the selective debromination of the resulting polybrominated mixtures using diethyl phosphite and N,N-diisopropylethylamine to afford the desired monobromides in satisfactory yields and high purity .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk manufacturing, sourcing, and procurement of the compound . The process ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-bromo-6-methoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include N-bromosuccinimide (NBS), diethyl phosphite, and N,N-diisopropylethylamine . The reactions are typically carried out in solvents such as carbon tetrachloride (CCl4) under reflux conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Benzyl 2-bromo-6-methoxybenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-bromo-6-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can exert its effects through various biochemical interactions, including binding to specific receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzyl 2-bromo-6-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 2-bromobenzoate: Another aromatic ester with similar chemical properties.
Benzyl 2-bromo-4-methoxybenzoate: A compound with a similar structure but different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
IUPAC Name |
benzyl 2-bromo-6-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGQUBNWFFRBST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216790 | |
Record name | Benzoic acid, 2-bromo-6-methoxy-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-69-2 | |
Record name | Benzoic acid, 2-bromo-6-methoxy-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-bromo-6-methoxy-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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